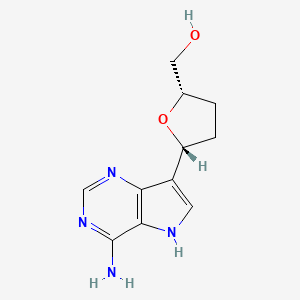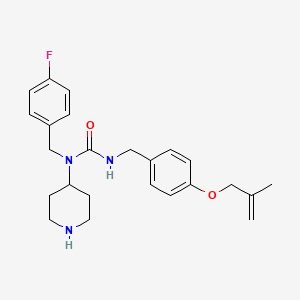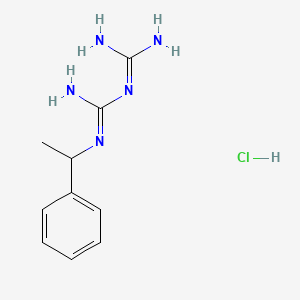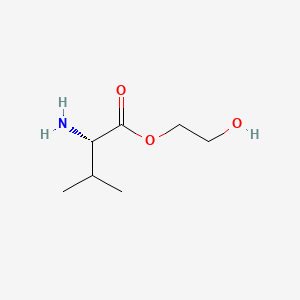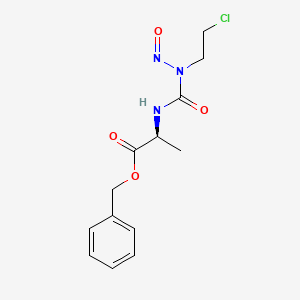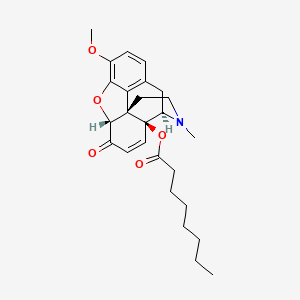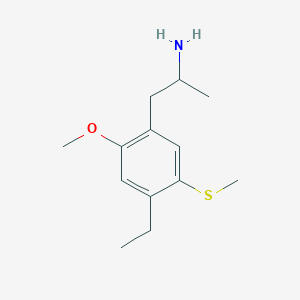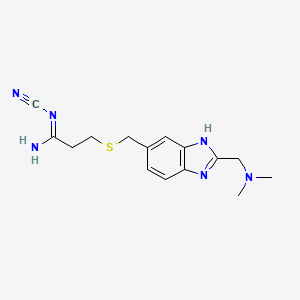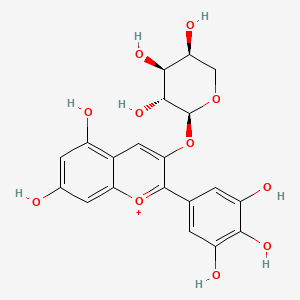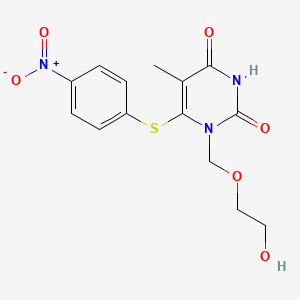
1-((2-Hydroxyethoxy)methyl)-6-((4-nitrophenyl)thio)thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Hydroxyethoxy)methyl)-6-((4-nitrophenyl)thio)thymine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thymine base modified with a hydroxyethoxy methyl group and a nitrophenyl thio group. These modifications impart distinct chemical and biological properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((4-nitrophenyl)thio)thymine involves several steps, typically starting with the modification of the thymine base. The hydroxyethoxy methyl group is introduced through a reaction with ethylene oxide, while the nitrophenyl thio group is added via a nucleophilic substitution reaction with 4-nitrophenyl thiol. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-((2-Hydroxyethoxy)methyl)-6-((4-nitrophenyl)thio)thymine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydroxyethoxy methyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon, and nucleophiles like sodium hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-((2-Hydroxyethoxy)methyl)-6-((4-nitrophenyl)thio)thymine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antiviral drugs.
Industry: It is used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((4-nitrophenyl)thio)thymine involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its structure and function. The nitrophenyl thio group can also form covalent bonds with proteins, affecting their activity. These interactions can lead to various biological effects, including inhibition of viral replication and modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-((2-Hydroxyethoxy)methyl)-6-((4-nitrophenyl)thio)thymine can be compared with other thymine derivatives, such as:
5-Fluorouracil: A widely used anticancer drug that also targets DNA.
Azidothymidine (AZT): An antiviral drug used in the treatment of HIV.
Thymidine: A naturally occurring nucleoside involved in DNA synthesis. The uniqueness of this compound lies in its specific modifications, which confer distinct chemical and biological properties not found in other thymine derivatives.
Eigenschaften
CAS-Nummer |
125056-68-0 |
|---|---|
Molekularformel |
C14H15N3O6S |
Molekulargewicht |
353.35 g/mol |
IUPAC-Name |
1-(2-hydroxyethoxymethyl)-5-methyl-6-(4-nitrophenyl)sulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15N3O6S/c1-9-12(19)15-14(20)16(8-23-7-6-18)13(9)24-11-4-2-10(3-5-11)17(21)22/h2-5,18H,6-8H2,1H3,(H,15,19,20) |
InChI-Schlüssel |
DMIJQUAVCBQQQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


